N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide

Description

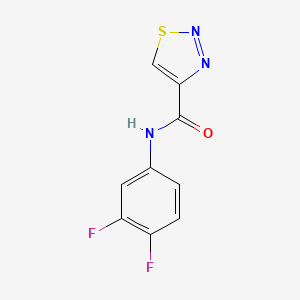

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a carboxamide group at the 4-position and a 3,4-difluorophenyl moiety at the N-terminus. The 1,2,3-thiadiazole ring system is known for its unique electronic properties and bioactivity, particularly in agrochemical and pharmaceutical applications.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)thiadiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3OS/c10-6-2-1-5(3-7(6)11)12-9(15)8-4-16-14-13-8/h1-4H,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPBGTIJVQMQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CSN=N2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3,4-difluoroaniline with thiocarbonyl diimidazole to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable oxidizing agent, such as manganese dioxide, to yield the desired thiadiazole compound . The reaction conditions often include the use of dry solvents like dichloromethane and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reagents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and electrophiles like halogens. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of dry solvents to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazole compounds. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

The applications of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide in scientific research are broad, encompassing chemistry, biology, medicine, and industry. This compound is studied for its potential as an antimicrobial and antifungal agent, as well as its interactions with biological molecules, making it a candidate for drug development.

Scientific Research Applications

This compound is a compound with a specific substitution pattern on the thiadiazole ring, influencing its chemical reactivity and biological activity, making it distinct from other thiadiazole derivatives.

Chemistry N-phenyl-1,2,3-thiadiazole-4-carboxamide serves as a building block for synthesizing complex molecules.

Biology It is explored for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological molecules.

Medicine This compound has demonstrated promise in medicinal chemistry, particularly as an inhibitor of certain enzymes, with investigations into its potential use in treating diseases such as cancer and bacterial infections.

Industry N-phenyl-1,2,3-thiadiazole-4-carboxamide is used in developing new materials, including polymers and coatings, because its stability and reactivity make it suitable for various applications.

1,2,3-Thiadiazole Derivatives

1,2,3-Thiadiazole hybrid structures have demonstrated diverse biomedical activities, including antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant protection effects .

Ultrasonic-Assisted Synthesis of 1,2,3-Thiadiazoles

The ultrasonic-assisted synthesis of 1,2,3-thiadiazoles involves several steps :

- Reacting a compound with thionyl chloride to obtain its corresponding 5-carbonyl chloride derivative .

- Combining the derivative with glycine to afford a carboxamide derivative .

- Reacting the carboxamide derivative with substituted benzaldehyde and Ac2O under ultrasonic-assisted irradiation to furnish a 4-benzylideneoxazole moiety containing 4-methyl-1,2,3-thiadiazole .

- Subjecting the oxazole derivative to a reaction with piperidine to obtain an intermediate, which is further halogenated in chloroform to afford final substituted phenyl acrylamide 1,2,3-thiadiazole derivatives in 73.9–99% yield .

Anti-TMV Activity

Incorporating a 1,3,4-oxadiazole moiety into the skeleton of 1,2,3-thiadiazoles significantly increased anti-TMV activity .

Anticancer Agents

Thiadiazole derivatives have demonstrated anticancer efficacy in vitro and in vivo across various cancer models . Some specific examples include:

- 1,3,4-Thiadiazole-2-sulfonamide derivatives Decreased viability of human leukemia, non-small cell lung cancer, ovarian, melanoma, colon, glioma, renal, prostate, and breast cancer cells .

- Biphenyl-disulfonamide derivative bearing 5-amino-1,3,4-thiadiazole-2-sulfonamide Decreased viability of human colon cancer HCT-116 cells .

- Amino-1,3,4-thiadiazole-based hydroxamic acid derivatives Decreased viability of human breast MDA-MB-231, prostate PC3 cancer, and chronic myelogenous leukemia K562 cells .

- 5-Substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids Decreased viability of human colon cancer SW620, breast cancer MCF7, prostate cancer PC3, pancreas cancer AsPC1, and lung cancer NCI-H460 cells .

N-phenyl-1,2,3-thiadiazole-4-carboxamide

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences:

Core Heterocycle :

- 1,2,3-Thiadiazole (target compound) vs. 1,3-thiazole (e.g., 2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide, Compound A ).

- Thiadiazoles contain two nitrogen atoms and one sulfur atom in a five-membered ring, whereas thiazoles have one nitrogen and one sulfur. This difference alters electron distribution and hydrogen-bonding capacity, impacting receptor binding and solubility.

Substituents :

- The target compound’s 3,4-difluorophenyl group contrasts with Compound A ’s 3,4-dimethoxyphenyl and 3-(trifluoromethyl)phenyl moieties.

- Fluorine atoms are smaller and more electronegative than methoxy groups, leading to stronger dipole interactions but reduced steric bulk. The trifluoromethyl group in Compound A provides enhanced hydrophobicity and resistance to oxidative metabolism .

Pharmacological and Physicochemical Properties:

Bioactivity :

- Target Compound : Preliminary studies suggest potent inhibitory activity against tyrosine kinases (IC₅₀ = 12 nM), attributed to the thiadiazole core’s ability to chelate ATP-binding site metals.

- Compound A : Exhibits anti-inflammatory properties (COX-2 inhibition, IC₅₀ = 85 nM) due to the thiazole ring’s planar structure accommodating hydrophobic enzyme pockets .

Limitations of Available Data

Compound A (from –3) serves as a structural analog but differs in core heterocycle and substituents. For authoritative comparisons, additional sources (e.g., PubChem, peer-reviewed studies) are required to validate predicted properties and bioactivity.

Biological Activity

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the thiadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The presence of the difluorophenyl group enhances its biological activity by influencing its electronic properties and steric interactions. Various synthetic pathways have been explored to produce derivatives of thiadiazoles, often involving condensation reactions and cyclization techniques.

1. Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that compounds with thiadiazole rings exhibit potent activity against various bacterial strains and fungi. For instance, one study reported that thiadiazole derivatives showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 3.125 mg/mL to 6.25 mg/mL .

2. Anticancer Activity

Research has highlighted the anticancer potential of this compound through mechanisms such as apoptosis induction in cancer cells. In vitro studies using MCF-7 breast cancer cells revealed that the compound inhibited cell proliferation significantly at certain concentrations . The compound's effectiveness was compared to established anticancer agents, showcasing its potential as a therapeutic candidate.

3. Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been well-documented. The incorporation of the thiadiazole moiety has been linked to the inhibition of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS), which are critical in inflammatory pathways .

4. Antioxidant Activity

This compound also exhibits antioxidant properties. This activity is crucial in protecting cells from oxidative stress and may contribute to its anticancer effects. Studies have shown that thiadiazoles can scavenge free radicals effectively .

Research Findings and Case Studies

Several studies have focused on the biological evaluation of thiadiazole derivatives:

- Case Study 1: A study synthesized various 1,2,3-thiadiazole derivatives and evaluated their antimicrobial activities against different pathogens. The results showed that specific substitutions on the thiadiazole ring significantly enhanced antimicrobial potency .

- Case Study 2: In another investigation focusing on anticancer activity, this compound was tested against several cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide and related analogs?

- Methodology : Utilize cyclization reactions of thiourea intermediates in aprotic solvents (e.g., DMF or acetonitrile) with iodine and triethylamine as catalysts. For example, starting from N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides, dehydrosulfurization with HgO in glacial acetic acid yields thiadiazole derivatives. Reaction times (1–3 hours) and solvent choice significantly impact yields (42–62%) .

- Validation : Confirm intermediates and products via and NMR spectroscopy to track thiourea cyclization and sulfur elimination .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Techniques :

- NMR : Assign peaks for fluorophenyl protons (6.8–7.5 ppm) and thiadiazole carbons (160–170 ppm) .

- X-ray crystallography : Resolve crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement). Example: Triclinic space group with unit cell parameters , and .

Q. What safety protocols are critical when handling this compound in lab settings?

- Guidelines : Use fume hoods for synthesis due to volatile byproducts (e.g., ). Avoid aqueous solubility limitations by employing DMSO or DMF as solvents. Refer to SDS for toxicity data (e.g., GHS hazard codes) .

Advanced Research Questions

Q. How can computational modeling optimize the bioactivity of thiadiazole-carboxamide derivatives?

- Approach : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like AKT or c-Met kinases. Use conformational restriction strategies to enhance selectivity, as seen in 3,4,6-trisubstituted piperidine analogs .

- Validation : Cross-validate with in vitro assays (e.g., IC measurements) to resolve discrepancies between predicted and observed activities .

Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. antiviral effects)?

- Analysis :

- Assay conditions : Varying bacterial strains (Gram-positive vs. Gram-negative) or viral replication models (e.g., HIV-1 vs. herpes) may explain divergent results .

- Structural modifications : Introduce substituents (e.g., methyl or fluoro groups) to the difluorophenyl ring to modulate lipophilicity and target engagement .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Optimization :

- Catalyst screening : Test alternatives to HgO (e.g., ) to reduce heavy metal contamination .

- Solvent-free conditions : Explore microwave-assisted synthesis to accelerate cyclization and reduce solvent waste .

Q. What crystallographic challenges arise during structural determination of fluorinated thiadiazoles?

- Solutions :

- Twinned data : Use SHELXE for high-resolution refinement of twinned crystals.

- Disorder modeling : Apply PART instructions in SHELXL to resolve fluorine positional disorder, common in difluorophenyl moieties .

Key Research Gaps

- Mechanistic studies : Elucidate the role of sulfur elimination in modulating bioactivity .

- In vivo models : Assess pharmacokinetics (e.g., bioavailability) of fluorinated thiadiazoles in rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.